Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide is a heterocyclic aromatic compound that belongs to the quinolinium family This compound is characterized by the presence of a quinolinium core substituted with an acetylphenylamino group and an ethenyl linkage, along with an ethyl group at the 1-position and an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinolinium Core: The quinolinium core can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Acetylphenylamino Group: This step involves the reaction of the quinolinium core with an acetylphenylamine derivative, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Ethenyl Linkage Formation:
Ethyl Group Addition: The ethyl group can be introduced via an alkylation reaction using an ethyl halide.
Iodide Counterion Addition: The final step involves the addition of an iodide counterion, typically through an ion exchange reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinium oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (chloride, bromide, hydroxide); reactions often conducted in polar solvents at room temperature or slightly elevated temperatures.
Major Products
Oxidation: Quinolinium oxide derivatives.
Reduction: Reduced quinolinium derivatives.
Substitution: Quinolinium derivatives with different anions (e.g., chloride, bromide).
Scientific Research Applications
Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic agent.
Industry: Utilized in the development of functional materials, such as dyes, sensors, and electronic devices.
Mechanism of Action
The mechanism of action of Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can interact with cellular enzymes and proteins, leading to the inhibition of their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-methyl-, iodide
- Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-butyl-, iodide
- Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-propyl-, iodide
Uniqueness
Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position and the acetylphenylamino group at the 4-position, along with the ethenyl linkage, contributes to its unique reactivity and potential applications. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
56278-25-2 |
---|---|
Molecular Formula |
C21H21IN2O |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]-N-phenylacetamide;iodide |
InChI |
InChI=1S/C21H21N2O.HI/c1-3-22-15-13-18(20-11-7-8-12-21(20)22)14-16-23(17(2)24)19-9-5-4-6-10-19;/h4-16H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NXZGOGNYLFLEPQ-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)/C=C/N(C3=CC=CC=C3)C(=O)C.[I-] |
Canonical SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.